N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
CAS No.: 896840-60-1
Cat. No.: VC4265954
Molecular Formula: C22H25N5O2
Molecular Weight: 391.475
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896840-60-1 |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.475 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
| Standard InChI | InChI=1S/C22H25N5O2/c1-13-10-14(2)24-21-20(13)22-25-15(3)11-19(27(22)26-21)23-9-8-16-6-7-17(28-4)18(12-16)29-5/h6-7,10-12,23H,8-9H2,1-5H3 |
| Standard InChI Key | CHIYFQYONZOMDR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCC4=CC(=C(C=C4)OC)OC)C |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound belonging to the class of heterocyclic molecules. It features a unique tetrazatricyclo structure, which is of significant interest in medicinal chemistry due to its potential biological activity. This compound is explored for its pharmacological properties, particularly in cancer treatment and other therapeutic areas.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves advanced organic chemistry techniques. These methods typically start from readily available starting materials and may involve several steps, including reactions with amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Biological Activity and Potential Applications
This compound is being researched for its potential applications in cancer treatment and other therapeutic areas. Its unique structure suggests it could interact with biological targets in ways that inhibit cell growth and proliferation, similar to other heterocyclic compounds that have shown anticancer properties.
Spectroscopic Data
| Spectroscopic Method | Description |
|---|---|
| 1H NMR | Used to confirm the structure by analyzing hydrogen atom environments. |
| 13C NMR | Provides information on carbon atom environments, further confirming the structure. |
| LC-MS | Liquid chromatography-mass spectrometry is used to determine the molecular weight and purity of the compound. |
Biological Activity
| Biological Activity | Description |
|---|---|
| Anticancer Potential | The compound may inhibit cell proliferation and induce apoptosis in cancer cells, similar to other heterocyclic compounds. |
| Mechanism of Action | Potential interaction with biological targets to inhibit cell growth pathways. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume